molecular formula C12H13NO B2535674 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one CAS No. 1309976-03-1

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Cat. No. B2535674
CAS RN: 1309976-03-1
M. Wt: 187.242
InChI Key: FZHZFMRSFCPKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,6,7-Trimethyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C12H13NO . It is used for pharmaceutical testing .

Scientific Research Applications

Antioxidant Mechanisms and Polymer Stabilization

One significant area of application for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one derivatives is in the study of antioxidant mechanisms and the stabilization of polymers. For instance, the oxidation products of ethoxyquin, a closely related compound, have been studied to understand the mechanism of antioxidant action and its ecological responses in stabilized polymers. Such studies reveal the pathways through which these compounds are oxidized and the products formed, contributing to the development of more effective antioxidants for industrial applications (Taimr, Prusíková, & Pospíšil, 1991).

Photoinduced Proton Transfer

The role of steric hindrance in the photoinduced proton transfer from solvent to excited molecules of dihydroquinolines has been investigated. This research provides insights into the photolysis of dihydroquinoline derivatives in various solvents, offering valuable information for the development of photoresponsive materials (Nekipelova et al., 2006).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of dihydroquinoline derivatives have been widely explored. For example, studies on the synthesis of authentic samples of dihydroquinolines and their infrared, ultraviolet, and N.M.R. spectra contribute to the understanding of their structural and chemical properties, facilitating the development of novel synthetic routes for these compounds (Tung, 1963).

Antidegradant Properties

The antidegradant properties of ethoxyquin and its derivatives, which share structural similarities with 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one, have been studied to enhance the longevity and performance of materials exposed to oxidative stress. These studies elucidate how these compounds deactivate radicals and thus prevent degradation, making them valuable for applications requiring prolonged material stability (Taimr, Smelhausová, & Prusíková, 1993).

Catalysis and Organic Synthesis

Ceric ammonium nitrate (CAN) has been shown to catalyze the one-pot synthesis of dihydroquinoline derivatives, demonstrating the utility of these compounds in facilitating efficient organic synthesis processes. This catalytic approach simplifies the production of dihydroquinoline-based compounds, expanding their potential applications in medicinal chemistry and beyond (Durgadas, Chatare, Mukkanti, & Pal, 2010).

properties

IUPAC Name

3,6,7-trimethyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZFMRSFCPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.